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molecular formula C6H10N4S B1343121 1-(1,3,4-Thiadiazol-2-YL)piperazine CAS No. 72396-58-8

1-(1,3,4-Thiadiazol-2-YL)piperazine

Cat. No. B1343121
M. Wt: 170.24 g/mol
InChI Key: VGAQTZHPPPUQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04177272

Procedure details

The starting 1-(1,3,4-thiadiazol-2-yl)-piperazine was prepared by hydrolyzing with alcoholic potassium hydroxide the crude formyl derivative, itself prepared by condensing 1-formyl piperazine with 2-bromo-1,3,4-thiadiazole melting at 74° C. (Goerdeler and al., Ber 89 1534 (1956)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH:3]([N:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1)=O.Br[C:12]1[S:13]C=[N:15][N:16]=1>>[S:13]1[CH:12]=[N:16][N:15]=[C:3]1[N:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
formyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=NN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=NN=C1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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